7-Aminoisoquinoline-5,8-dione
Overview
Description
7-Aminoisoquinoline-5,8-dione is an organic compound with the molecular formula C₉H₆N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and two carbonyl groups at the 5th and 8th positions on the isoquinoline ring. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoisoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with various reagents. One common method includes the treatment of 6-bromoisoquinoline-5,8-dione with alkyl, heterocyclic, or aromatic amines. This reaction proceeds via a nucleophilic tetrahedral mechanism, where the amine attacks the carbonyl carbon, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as chromatography are used to purify the final product, and advanced spectroscopic methods like NMR and mass spectrometry are employed for structural characterization .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Aminoisoquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-aminoisoquinoline-5,8-dione involves its interaction with cellular enzymes and receptors. It is known to inhibit NADPH/ubiquinone oxidoreductase, an enzyme involved in cellular redox reactions. This inhibition disrupts the redox balance within cells, leading to cytotoxic effects, particularly in cancer cells . The compound’s ability to form reactive oxygen species also contributes to its antitumor activity .
Comparison with Similar Compounds
Isoquinoline-5,8-dione: Lacks the amino group at the 7th position, resulting in different biological activities.
Quinoline-5,8-dione: A structural isomer with distinct chemical properties and applications.
7-Methoxyisoquinoline-5,8-dione: Contains a methoxy group instead of an amino group, leading to variations in reactivity and biological effects.
Uniqueness: 7-Aminoisoquinoline-5,8-dione is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-aminoisoquinoline-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCXUHOMPHZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577272 | |
Record name | 7-Aminoisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118680-81-2 | |
Record name | 7-Aminoisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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